

Unveiling the Molecular Targets of Sanggenon O: A Comparative Analysis

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Compound of Interest

Compound Name: sanggenon O

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Sanggenon O, a natural compound isolated from the root bark of Morus species, has garnered interest for its potential therapeutic applications. Understanding its molecular interactions is paramount for its development as a pharmacological agent. This guide provides a comparative analysis of the molecular targets of **Sanggenon O** and its close structural analog, Sanggenon C, alongside alternative therapeutic agents. We present supporting experimental data, detailed protocols for key validation assays, and a visual representation of a key signaling pathway to facilitate further research and drug development efforts.

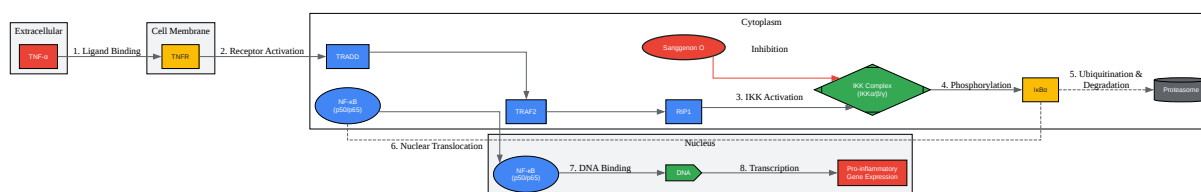
Comparative Analysis of Molecular Target Inhibition

The following table summarizes the inhibitory activities of Sanggenon C and other relevant compounds against key molecular targets. Data for **Sanggenon O** is limited, but its activity is reported to be similar to or stronger than Sanggenon C in some assays.

Compound	Target	Assay Type	IC50 / Ki	Source
Sanggenon C	20S Proteasome (human)	Chymotrypsin-like activity	IC50: 4 μ M	[1]
26S Proteasome (in H22 cell lysate)	Chymotrypsin-like activity	IC50: 15 μ M	[1]	
Proteasome (in K562 cells)	Chymotrypsin-like activity	IC50: ~28 μ M	[1]	
NF- κ B	Reporter Assay	Dose-dependent inhibition	[2]	
Sanggenon O	NF- κ B	Reporter Assay	Stronger inhibition than Sanggenon C	[2]
MG132	20S Proteasome	ZLLL-MCA degradation	IC50: 100 nM	[3]
26S Proteasome	Ki: 4 nM	[4]		
NF- κ B	IC50: 3 μ M	[4]		
Parthenolide	NF- κ B	Cytokine Expression	IC50: 1.091-2.620 μ M	[5]
Sanggenon G	XIAP (BIR3 domain)	Fluorescence Polarization	Ki: 34.26 μ M	
Birinapant	clAP1	Kd: <1 nM		
XIAP	Kd: 45 nM	[6]		
Embelin	XIAP	Cell-free assay	IC50: 4.1 μ M	

Key Signaling Pathway Inhibition by Sanggenon O

Sanggenon O and its analogs have been shown to inhibit the NF- κ B signaling pathway, a critical regulator of inflammatory responses and cell survival. The following diagram illustrates the canonical NF- κ B pathway and the point of inhibition by **Sanggenon O**.



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